N-benzoyl-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine
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Overview
Description
DMT-dC (bz) Phosphoramidite , belongs to the group of DNA phosphoramidites. Let’s break down its structure:
Base: Cytidine ©
Protecting Groups:
Empirical Formula: C₄₆H₅₂N₅O₈P
Molecular Weight: 833.91 g/mol
CAS Number: 102212-98-6
Preparation Methods
Synthetic Routes:: The synthesis of DMT-dC (bz) Phosphoramidite involves several steps
Nucleoside Synthesis: Start with the preparation of the nucleoside cytidine.
Benzoylation: Introduce the benzoyl group at the exocyclic amine function of cytidine.
Dimethoxytritylation: Protect the 5’-hydroxyl group with a DMT group.
Phosphitylation: Introduce the phosphoramidite functionality.
Deprotection: Cleavage of protecting groups to obtain the final compound.
Industrial Production:: DMT-dC (bz) Phosphoramidite is commercially available and widely used in automated oligonucleotide synthesis.
Chemical Reactions Analysis
Reactions::
Oxidation: DMT-dC (bz) can undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: It participates in substitution reactions.
Coupling: Key for oligonucleotide synthesis.
Deprotection: Standard conditions using concentrated ammonia solution.
Cleavage: 8 hours at 55°C or 24 hours at room temperature.
Coupling: High coupling efficiency due to Proligo’s DNA phosphoramidites.
Scientific Research Applications
DMT-dC (bz) Phosphoramidite finds applications in:
Chemistry: Oligonucleotide synthesis.
Biology: DNA and RNA research.
Medicine: Antisense therapy, gene editing, and drug development.
Industry: Diagnostic assays and biotechnology.
Mechanism of Action
The compound’s mechanism involves interactions with molecular targets, affecting gene expression, protein synthesis, and cellular processes. Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
DMT-dC (bz) stands out due to its unique combination of protecting groups. Similar compounds include other DNA phosphoramidites like DMT-dA (bz) and DMT-dG (ib).
Properties
Molecular Formula |
C53H53N3O7Si |
---|---|
Molecular Weight |
872.1 g/mol |
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(diphenyl)silyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C53H53N3O7Si/c1-52(2,3)64(44-22-14-8-15-23-44,45-24-16-9-17-25-45)63-46-36-49(56-35-34-48(55-51(56)58)54-50(57)38-18-10-6-11-19-38)62-47(46)37-61-53(39-20-12-7-13-21-39,40-26-30-42(59-4)31-27-40)41-28-32-43(60-5)33-29-41/h6-35,46-47,49H,36-37H2,1-5H3,(H,54,55,57,58)/t46-,47+,49+/m0/s1 |
InChI Key |
INFIIPQULLWGJS-FLZXPFFFSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3C[C@@H](O[C@@H]3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=CC(=NC7=O)NC(=O)C8=CC=CC=C8 |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=CC(=NC7=O)NC(=O)C8=CC=CC=C8 |
Origin of Product |
United States |
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